

Introduction: Navigating the Isomers of Aminoidopyridine

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Compound of Interest

Compound Name: 5-Amino-2-iodopyridine

CAS No.: 29958-12-1

Cat. No.: B1271062

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In the landscape of heterocyclic chemistry, aminoidopyridines serve as pivotal building blocks for pharmaceutical and materials science innovation. This guide focuses primarily on 2-Amino-5-iodopyridine (CAS: 20511-12-0), a compound of significant interest due to its extensive use and well-documented properties. It is crucial to distinguish it from its isomer, **5-Amino-2-iodopyridine** (CAS: 29958-12-1), also known as 6-iodopyridin-3-amine.[1] While both are structurally similar, 2-Amino-5-iodopyridine is more commonly utilized in synthetic applications and, consequently, features more prominently in scientific literature and commercial supply.[2] [3] This guide synthesizes field-proven insights and technical data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical intermediate.

Part 1: Core Physical and Chemical Identity

2-Amino-5-iodopyridine is a pyridine derivative where the ring is substituted with an amino group at position 2 and an iodine atom at position 5.[2] This arrangement of functional groups dictates its reactivity, making it a valuable precursor for creating more complex molecular architectures. The lone pair of electrons on the nitrogen atom imparts electron-withdrawing and conjugation effects, influencing its chemical behavior.[4]

Structural and Identification Data

Identifier	Value
IUPAC Name	5-iodopyridin-2-amine
CAS Number	20511-12-0[2]
Molecular Formula	C ₅ H ₅ IN ₂ [1]
Molecular Weight	220.01 g/mol [1][2]
InChI Key	IVILGUFRMDBUEQ-UHFFFAOYSA-N[5]
SMILES	<chem>Nc1ccc(I)cn1</chem>

Key Physicochemical Properties

The physical properties of 2-Amino-5-iodopyridine make it suitable for a variety of synthetic protocols in both academic and industrial laboratories.

Property	Value	Source(s)
Appearance	White to tan, cream, yellow, or brown crystalline powder or solid.	[2][5][6]
Melting Point	128-131 °C	[7]
Boiling Point	271 °C (Predicted: 293.8±25.0 °C)	[8]
Solubility	Insoluble in water. Soluble in methanol. Slightly soluble in Chloroform and DMSO.	[8][9][10]
pKa	4.91±0.13 (Predicted)	[8]
Partition Coefficient (XLogP3)	1.3	[11]

Spectral Data for Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2-Amino-5-iodopyridine.

- ^1H NMR: A representative ^1H NMR spectrum in CDCl_3 shows a singlet for the amino protons (NH_2) around 4.51 ppm, a doublet for the proton at the 6-position around 6.35 ppm, a doublet of doublets for the proton at the 4-position around 7.62 ppm, and a singlet for the proton at the 3-position around 8.21 ppm.[\[7\]](#)
- ^{13}C NMR: The carbon spectrum provides information on the carbon framework of the molecule.[\[11\]](#)
- Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass (219.94975 Da).[\[11\]](#) [\[12\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine and the aromatic C-H and C=N stretching vibrations of the pyridine ring.[\[11\]](#)

Part 2: Synthesis and Purification Workflow

The synthesis of 2-Amino-5-iodopyridine is typically achieved through the direct iodination of 2-aminopyridine. Modern protocols have been optimized for efficiency and environmental safety, often utilizing water as a solvent to avoid organic waste.[\[13\]](#)

Experimental Protocol: Aqueous Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a patented, environmentally friendly method.[\[13\]](#) The causality behind using hydrogen peroxide is to oxidize excess iodine, facilitating a cleaner reaction and simpler workup.

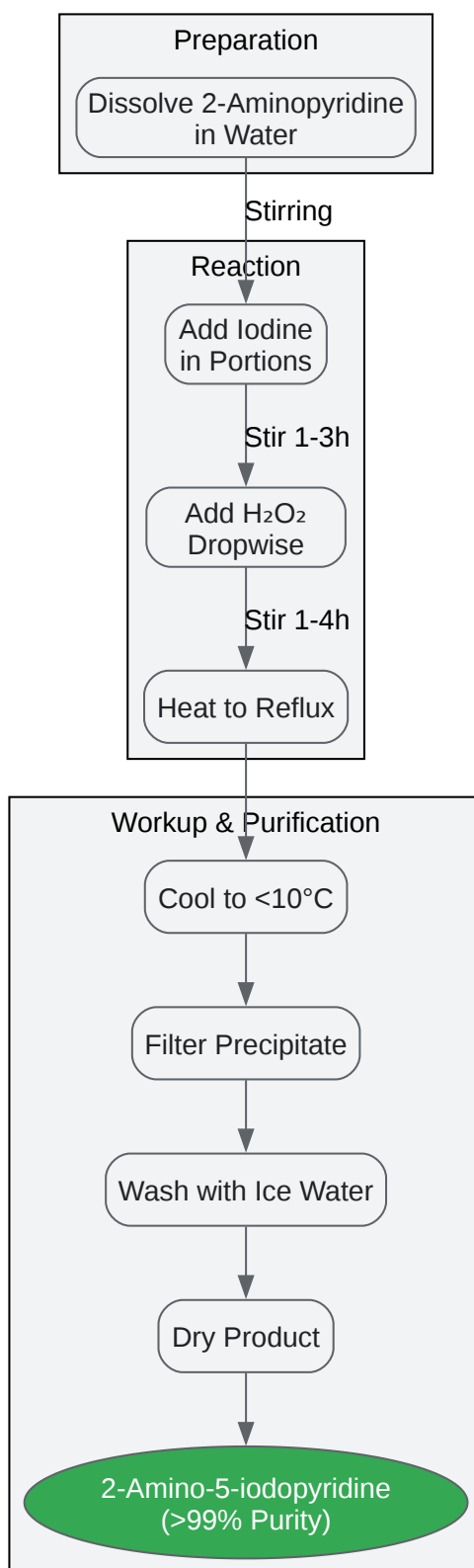
Step-by-Step Methodology:

- Dissolution: Dissolve 2-aminopyridine in water in a reaction vessel equipped with a stirrer.

- Iodination: Add solid iodine in 3-5 portions while stirring. After the addition is complete, maintain the temperature and stir for 1-3 hours.
- Oxidation: Slowly add hydrogen peroxide dropwise to the reaction mixture. Continue to stir and maintain the temperature for an additional 1-4 hours.
- Reflux and Isolation: Heat the mixture to reflux for 20-30 minutes.
- Cooling and Filtration: Cool the reaction mixture to below 10 °C. The product will precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water, and dry to yield 2-amino-5-iodopyridine.[13]

This method can achieve yields greater than 84% with a purity of over 99%.[13] For higher purity, the crude product can be further purified by column chromatography using a heptane/ethyl acetate gradient.[7]

Synthesis Workflow Diagram



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Caption: Aqueous synthesis workflow for 2-Amino-5-iodopyridine.

Part 3: Reactivity and Key Synthetic Applications

2-Amino-5-iodopyridine is a versatile intermediate primarily due to the reactivity of the C-I bond. [2] The iodine atom is an excellent leaving group, making the 5-position of the pyridine ring susceptible to various palladium-catalyzed cross-coupling reactions. This has established the compound as a cornerstone in constructing complex molecules. [2][3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. [14][15] In this reaction, the iodine atom of 2-Amino-5-iodopyridine is replaced by an aryl, vinyl, or other organic group from an organoboron reagent, such as a boronic acid. [15] This reaction is widely used in drug discovery to synthesize biaryl structures, which are common motifs in biologically active compounds. [14][16]

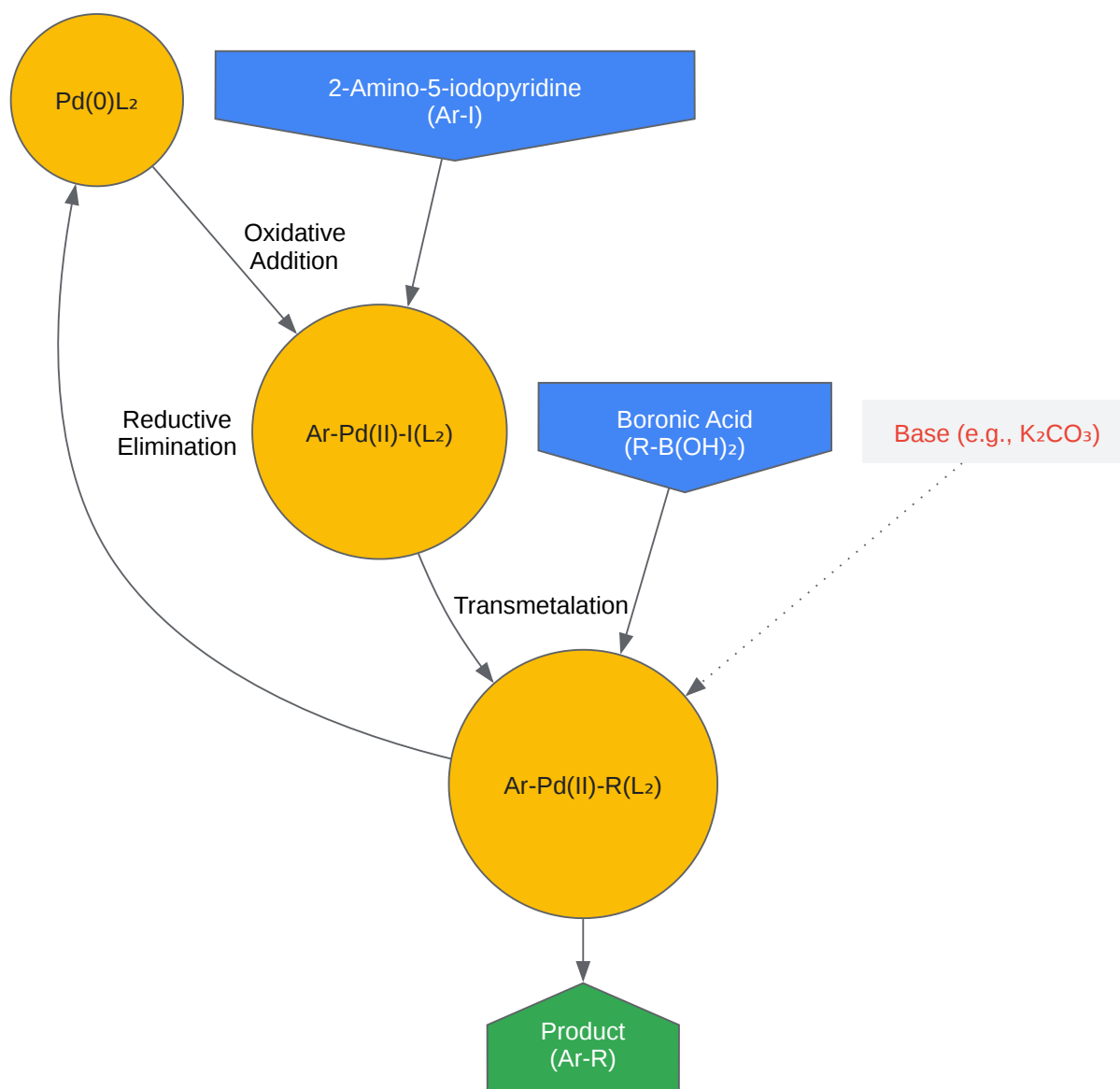
Representative Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

- **Vessel Preparation:** To a reaction vessel, add 2-Amino-5-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.).
- **Inert Atmosphere:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water.
- **Reaction:** Heat the mixture with vigorous stirring to 80-100 °C.
- **Monitoring:** Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
- **Workup:** After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, combine the organic phases, dry with Na₂SO₄, and concentrate under reduced pressure.

- Purification: Purify the crude product via flash column chromatography to obtain the desired 2-amino-5-arylpyridine.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

- **Pharmaceuticals:** It is a key intermediate in synthesizing a wide array of drugs, including antiviral, anticancer, and neurological agents.[\[2\]](#)[\[16\]](#) Its structure is a valuable scaffold for developing molecules that can interact with specific biological receptors.[\[3\]](#)
- **Biochemical Research:** The compound is used as a molecular probe to investigate biochemical pathways and mechanisms, aiding in the development of targeted therapies.[\[2\]](#)
[\[16\]](#)
- **Materials Science:** It serves as a building block for novel polymers and functional materials where its unique chemical properties can lead to enhanced performance.[\[3\]](#)[\[16\]](#)
- **Agrochemicals:** It is also employed in the synthesis of advanced crop protection products.[\[3\]](#)
[\[17\]](#)

Part 4: Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-5-iodopyridine must be handled with appropriate precautions.

Hazard Identification (GHS)

- **Classification:** Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[\[18\]](#)[\[19\]](#)
- **Signal Word:** Warning.[\[19\]](#)
- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[19\]](#)

Safe Handling and First Aid

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection. Use a dust mask (e.g., N95) to avoid inhalation of powder.[\[18\]](#)
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Ensure adequate ventilation.[\[18\]](#)

- First Aid:
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[18]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
 - Inhalation: Move person into fresh air.
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[18]

Storage

- Conditions: Keep container tightly closed in a dry and well-ventilated place. Store in a dark place as the compound is light-sensitive.[3][6][8]
- Incompatibilities: Store away from strong oxidizing agents.[18]

Conclusion

2-Amino-5-iodopyridine is a high-value chemical intermediate whose physical and chemical properties make it indispensable in modern organic synthesis. Its robust utility in forming carbon-carbon bonds via cross-coupling reactions has cemented its role in the rapid development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging this powerful building block to drive innovation.

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